N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-11-5-4-8-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-3-6-12(20)9-13/h3-10H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNATUYCPUOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis and Characterization
The compound can be synthesized through various methodologies involving pyrido-pyrimidine derivatives. The synthesis typically involves the reaction of appropriate starting materials under specific conditions to yield the desired product. For instance, a study outlined the synthesis of similar pyridodipyrimidine derivatives using microwave-assisted methods, which significantly enhanced yields and reduced reaction times .
Table 1: Synthesis Conditions for Related Compounds
| Compound | Methodology | Yield (%) | Reaction Time |
|---|---|---|---|
| 1b | Method A | 79.8 | Not specified |
| 1c | Method A | 65.8 | Not specified |
| 1d | Method A | 69.4 | Not specified |
| 1g | Method B | 78.4 | Not specified |
Characterization Techniques : The synthesized compounds are typically characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.
Anticancer Activity
Research indicates that pyridodipyrimidine derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis or DNA replication .
A study highlighted that certain pyridodipyrimidine derivatives acted as effective inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism necessary for DNA synthesis . This inhibition leads to reduced cell growth in cancerous tissues.
Antimicrobial Activity
The antimicrobial properties of this compound have also been documented. Similar compounds have demonstrated activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that pyridodipyrimidine derivatives possess the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
Case Studies
- Antitumor Effects : In vitro studies on human cancer cell lines demonstrated that specific pyridodipyrimidine derivatives led to a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at low concentrations, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties of Selected Analogs
*Calculated based on bromine’s atomic mass (79.9 g/mol) added to the 3-fluorophenyl analog’s formula.
†Estimated using bromine’s higher lipophilicity compared to fluorine.
‡Molecular formula for 3-methoxypropyl analog ().
Key Observations :
- The 3-bromophenyl derivative is heavier and more lipophilic than its 3-fluorophenyl counterpart, likely enhancing membrane permeability but reducing aqueous solubility.
- Alkyl substituents (e.g., 2-ethylphenyl, 3-methoxypropyl) increase molecular weight marginally but may improve target binding through hydrophobic interactions.
Antibiofilm Activity :
Anti-Tubercular Activity :
- The N-(3-(1H-imidazol-1-yl)propyl) analog () inhibits Mycobacterium tuberculosis (Mtb) at 20 mg/mL, attributed to its ability to bind Ag85C, a critical enzyme in mycobacterial cell wall synthesis. The 3-bromophenyl variant’s bulkier substituent may hinder similar binding, necessitating further testing.
Cytotoxicity and Selectivity :
- logP values >3 (e.g., 3-bromophenyl) correlate with higher cytotoxicity risks due to non-specific cellular uptake. Derivatives with polar groups (e.g., 3-methoxypropyl) show improved selectivity profiles ().
Q & A
Q. How can researchers optimize the synthesis of this compound using statistical design of experiments (DOE)?
Answer: Statistical DOE is critical for minimizing experimental trials while maximizing parameter insights. Key steps include:
- Variable Selection : Prioritize parameters like reaction temperature, catalyst loading, and solvent polarity based on preliminary screening (e.g., fractional factorial design) .
- Response Surface Methodology (RSM) : Use central composite design to model nonlinear relationships between variables (e.g., yield vs. temperature) and identify optimal conditions .
- Validation : Confirm predicted yields via triplicate experiments under optimized conditions.
Reference: Optimization frameworks in chemical technology emphasize reducing trial-and-error approaches through DOE .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and dihydropyrido-pyrrolo-pyrimidine backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHBrNO) and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions in the solid state .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with photodiode array detection to detect trace impurities .
Q. What are the key considerations for designing a reaction mechanism study for this compound’s synthesis?
Answer:
- Intermediate Trapping : Use quenching agents (e.g., methanol-d) to isolate and characterize transient intermediates via LC-MS .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
- Isotopic Labeling : Introduce -labeled reagents to trace oxygen incorporation in the 4-oxo group .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity for synthesizing this compound?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., bromophenyl vs. alternative substituent positioning) .
- Reaction Path Sampling : Use nudged elastic band (NEB) methods to explore potential energy surfaces and identify low-energy pathways .
- Machine Learning (ML) : Train models on existing pyrido-pyrrolo-pyrimidine synthesis data to predict optimal catalysts or solvents .
Reference: ICReDD’s integration of computational and experimental workflows accelerates reaction design .
Q. How should researchers address contradictions in biological activity data across different assay systems?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme inhibition studies) and ensure consistent cell lines/passage numbers .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to identify heterogeneity in published datasets and isolate confounding variables (e.g., solvent DMSO concentration) .
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to distinguish target-specific effects from off-target interactions .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the 3-bromophenyl group) to assess contributions of specific moieties to activity .
- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using aligned derivatives to map steric/electrostatic requirements .
- Crystallographic Docking : Resolve ligand-protein co-crystal structures (e.g., with kinase targets) to guide rational modifications for improved affinity .
Q. How can researchers mitigate degradation or isomerization during long-term stability studies?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways via LC-MS .
- Stabilizer Screening : Test antioxidants (e.g., BHT) or pH buffers in formulation matrices to suppress hydrolysis of the 4-oxo group .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions and validate with real-time data .
Methodological Best Practices
- Reproducibility : Document all synthetic steps, including exact grades of reagents (e.g., anhydrous solvents) and equipment calibration details .
- Data Archiving : Share raw spectral data (e.g., NMR FID files) in public repositories to facilitate peer validation .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to prevent publication bias and guide future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
